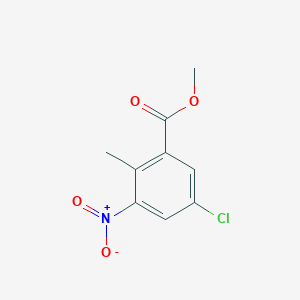

Methyl 5-chloro-2-methyl-3-nitrobenzoate

Descripción

BenchChem offers high-quality Methyl 5-chloro-2-methyl-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-2-methyl-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 5-chloro-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMJGHLCWGZMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694573 | |

| Record name | Methyl 5-chloro-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294190-17-3 | |

| Record name | Methyl 5-chloro-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate

An in-depth technical guide on the synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate, designed for researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed technical overview of the primary synthesis pathway for Methyl 5-chloro-2-methyl-3-nitrobenzoate, a key chemical intermediate. The document focuses on the most direct and industrially relevant synthetic approach: the acid-catalyzed esterification of commercially available 5-chloro-2-methyl-3-nitrobenzoic acid. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss the rationale behind key procedural choices to ensure reproducibility and high yield. This guide is structured to serve as a practical resource for laboratory-scale synthesis and process development.

Introduction

Chemical Identity and Properties

Methyl 5-chloro-2-methyl-3-nitrobenzoate (CAS No: 154257-81-5) is a substituted aromatic ester with the linear formula C₈H₆ClNO₄.[1] Its structure features a benzene ring substituted with a methyl ester, a chloro group, a methyl group, and a nitro group. The presence of these varied functional groups, particularly the electron-withdrawing nitro and chloro substituents, makes it a versatile and reactive building block in organic synthesis.

Significance and Applications

Substituted nitrobenzoates are critical intermediates in the synthesis of a wide range of complex organic molecules. The nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations for creating pharmaceuticals, agrochemicals, and specialty materials.[2] While specific applications for Methyl 5-chloro-2-methyl-3-nitrobenzoate are proprietary or part of ongoing research, its structural motifs are common in bioactive molecules, positioning it as a valuable starting material for drug discovery and development programs.

Retrosynthetic Analysis & Pathway Selection

Primary Synthetic Route: Fischer Esterification

The most efficient and direct pathway for the synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate is the Fischer esterification of its corresponding carboxylic acid. This strategic choice is predicated on the commercial availability of the starting material, 5-chloro-2-methyl-3-nitrobenzoic acid. This one-step conversion is a classic, reliable, and scalable method for producing esters.

The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the methanol.[3] The reaction is a reversible equilibrium; therefore, using a large excess of the alcohol (methanol) is crucial to drive the reaction toward the formation of the ester product, in accordance with Le Châtelier's principle.[3]

Visualized Workflow: Esterification Pathway

Caption: Fischer esterification of 5-chloro-2-methyl-3-nitrobenzoic acid.

Detailed Experimental Protocol: Fischer Esterification

Principle of the Reaction

This protocol details the acid-catalyzed esterification of 5-chloro-2-methyl-3-nitrobenzoic acid with methanol. The reaction is heated to reflux to ensure a sufficient reaction rate. The product is then isolated by precipitation in ice water, followed by filtration and purification via recrystallization. This method is adapted from standard procedures for the esterification of substituted benzoic acids.[4][5]

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Moles (mmol) | Quantity |

| 5-Chloro-2-methyl-3-nitrobenzoic acid | 154257-81-5 | 215.59 | 46.4 | 10.0 g |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | ~2470 | 100 mL |

| Sulfuric Acid (Conc., 98%) | 7664-93-9 | 98.08 | ~37 | 2.0 mL |

| Deionized Water | 7732-18-5 | 18.02 | - | For washing |

| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | 84.01 | - | For neutralization wash |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (46.4 mmol) of 5-chloro-2-methyl-3-nitrobenzoic acid.

-

Reagent Addition: Add 100 mL of anhydrous methanol to the flask and stir until the acid is fully dissolved.

-

Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid dropwise.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing approximately 400 g of crushed ice with constant stirring.

-

Precipitation: A white or off-white solid product should precipitate out of the solution. Continue stirring until all the ice has melted.

Work-up and Purification

-

Filtration: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with two portions of 50 mL cold deionized water to remove any residual acid and methanol. A subsequent wash with a small amount of cold saturated sodium bicarbonate solution can be performed to ensure all acid is neutralized, followed by a final wash with cold deionized water.

-

Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

-

Recrystallization: For higher purity, recrystallize the crude product from hot methanol. Dissolve the solid in a minimum amount of boiling methanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Causality and Experimental Rationale

-

Choice of Catalyst (Sulfuric Acid): Concentrated sulfuric acid serves two purposes. Primarily, it acts as the catalyst by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic methanol.[3] Secondly, as a dehydrating agent, it helps to sequester the water produced during the reaction, further shifting the equilibrium towards the product side.

-

Use of Excess Methanol: Fischer esterification is a reversible process. By using methanol as the solvent, its concentration is kept in large excess relative to the carboxylic acid. This high concentration of a reactant drives the reaction forward, maximizing the yield of the methyl ester product as predicted by Le Châtelier's principle.[3]

-

Reaction Temperature (Reflux): The esterification reaction has a significant activation energy. Heating the reaction mixture to the boiling point of methanol (reflux) provides the necessary thermal energy for the molecules to overcome this barrier, ensuring the reaction proceeds at a practical rate.

-

Work-up Strategy (Ice Water Quench): The final product, Methyl 5-chloro-2-methyl-3-nitrobenzoate, is a non-polar organic solid that is largely insoluble in water. Pouring the reaction mixture into ice water causes the product to precipitate out of the methanol solution, providing an effective and simple method for initial isolation. The cold temperature further decreases its solubility, maximizing recovery.

Characterization and Validation

The identity and purity of the synthesized Methyl 5-chloro-2-methyl-3-nitrobenzoate should be confirmed using standard analytical techniques:

-

Melting Point (mp): A sharp melting point close to the literature value indicates high purity.

-

Infrared (IR) Spectroscopy: Expect to see characteristic peaks for the ester carbonyl (C=O) stretch (~1720-1740 cm⁻¹), C-O stretch (~1250-1300 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (NO₂) at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the exact structure by showing the expected signals and integrations for the aromatic protons and the distinct methyl groups (from the ester and the benzene ring).

Conclusion

The synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate is most efficiently achieved through a single-step Fischer esterification of the corresponding carboxylic acid. This method is robust, high-yielding, and relies on readily available materials and standard laboratory techniques. The detailed protocol and mechanistic rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for further applications in discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. PubChem. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

-

University of Colorado, Boulder. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN105801265A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

California State University, Sacramento. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

-

University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.

-

Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

Sources

"Methyl 5-chloro-2-methyl-3-nitrobenzoate" chemical properties and structure

An In-Depth Technical Guide to Methyl 5-chloro-2-methyl-3-nitrobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of Methyl 5-chloro-2-methyl-3-nitrobenzoate, a key intermediate in the synthesis of complex organic molecules.

Introduction

Methyl 5-chloro-2-methyl-3-nitrobenzoate (CAS No: 294190-17-3) is a polysubstituted aromatic compound with the molecular formula C₉H₈ClNO₄.[1] Its structure, featuring a strategic arrangement of electron-withdrawing and electron-donating groups, makes it a valuable and highly reactive building block in synthetic chemistry. This molecule is particularly significant as an intermediate for producing advanced pharmaceutical and agrochemical compounds, where precise functional group placement is critical for biological activity.[1] This document provides an in-depth analysis of its core characteristics, offering field-proven insights into its synthesis and handling.

Part 1: Molecular Structure and Physicochemical Properties

Structural Analysis

The structural architecture of Methyl 5-chloro-2-methyl-3-nitrobenzoate is key to its chemical behavior. The benzene ring is substituted with four distinct functional groups: a methyl ester (-COOCH₃) at position 1, a methyl group (-CH₃) at position 2, a nitro group (-NO₂) at position 3, and a chloro group (-Cl) at position 5.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol: Esterification

This protocol describes the conversion of 5-chloro-2-methyl-3-nitrobenzoic acid to its methyl ester. The use of thionyl chloride (SOCl₂) with methanol is a robust method that proceeds via an acyl chloride intermediate, ensuring high conversion.

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-chloro-2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise over 15 minutes.

-

Causality Insight: SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the esterification. The dropwise addition at low temperature controls the initial exothermic reaction.

-

-

Reaction: After addition, remove the ice bath and heat the mixture to reflux for 16 hours. [2] * Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid spot disappears.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Isolation: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure Methyl 5-chloro-2-methyl-3-nitrobenzoate.

Chemical Reactivity

The functional groups of Methyl 5-chloro-2-methyl-3-nitrobenzoate allow for several key transformations:

-

Reduction of the Nitro Group: This is arguably the most synthetically useful reaction. The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid). This transformation yields Methyl 3-amino-5-chloro-2-methylbenzoate, a versatile aniline derivative ready for further functionalization, such as diazotization or acylation. This is a common strategy in building complex heterocyclic scaffolds for pharmaceuticals. [3]* Hydrolysis of the Ester: The methyl ester can be saponified under basic conditions (e.g., NaOH or KOH in aqueous methanol) or hydrolyzed under acidic conditions to regenerate the parent carboxylic acid. This allows for the temporary protection of the carboxyl group during other synthetic steps.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro substituent is generally unreactive towards SNAr due to the deactivating nature of the ring. However, under forcing conditions with potent nucleophiles, substitution may be possible, though often with low yields.

Part 3: Applications in Research and Development

Methyl 5-chloro-2-methyl-3-nitrobenzoate is primarily utilized as a sophisticated intermediate in multi-step organic synthesis.

-

Pharmaceutical Synthesis: Its structure is a precursor for molecules with potential biological activity. For instance, related nitroaromatic compounds are intermediates in the synthesis of anti-inflammatory and antimicrobial agents. The aniline derivative obtained after nitro reduction is a common motif in kinase inhibitors and other targeted therapies. The compound is an analog of an intermediate used to synthesize Tolvaptan, a selective vasopressin V₂-receptor antagonist, highlighting its relevance in drug discovery. [4]* Agrochemical Development: The nitroaromatic scaffold is prevalent in modern agrochemicals. This compound serves as a starting material for novel herbicides, insecticides, and fungicides where the specific substitution pattern can tune the molecule's efficacy and selectivity.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 294190-17-3 is not widely available, data from structurally analogous compounds can provide guidance. The precursor acid is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. Similar chlorinated nitrobenzoates are also known irritants. [5]

| Hazard Category | Precautionary Guidance (Inferred from Analogous Compounds) |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302). Wash hands thoroughly after handling. |

| Skin Irritation | Causes skin irritation (H315). [5]Wear protective gloves and clothing. |

| Eye Irritation | Causes serious eye irritation (H319). [5]Wear eye protection. |

| Respiratory Irritation | May cause respiratory irritation (H335). [5]Avoid breathing dust. Use in a well-ventilated area. |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. [6][7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. [6][7]|

Handling Protocol:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention. [6]

Conclusion

Methyl 5-chloro-2-methyl-3-nitrobenzoate is a highly functionalized aromatic intermediate with significant potential in the synthesis of high-value chemical entities. Its carefully orchestrated array of substituents provides multiple avenues for chemical modification, making it a powerful tool for medicinal chemists and material scientists. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

-

Acta Crystallographica Section E. (2011). Methyl 5-chloro-2-nitrobenzoate. National Institutes of Health (NIH). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. National Institutes of Health (NIH). Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 5-chloro-2-methyl-3-nitrobenzoate. MySkinRecipes. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. UMSL. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. PrepChem.com. Retrieved from [Link]

-

Autech Industry Co.,Ltd. (n.d.). Understanding Methyl 2-Chloro-3-Nitrobenzoate: Synthesis and Applications. Autech Industry. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Green Chemistry. RSC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Retrieved from [Link]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Quora. Retrieved from [Link]

-

Chegg. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Chegg. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-chloro-5-nitrobenzoate. National Institutes of Health (NIH). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. Methyl 5-chloro-2-methyl-3-nitrobenzoate [myskinrecipes.com]

- 2. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 3. Methyl 3-amino-5-chloro-2-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-chloro-2-methyl-3-nitrobenzoate

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-chloro-2-methyl-3-nitrobenzoate, a key intermediate in the synthesis of various organic molecules. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical application of these techniques for unambiguous structural confirmation and purity assessment.

Introduction

Methyl 5-chloro-2-methyl-3-nitrobenzoate (C₉H₈ClNO₄) is a substituted aromatic compound with significant utility in synthetic organic chemistry.[1][2][3][4] Accurate and thorough characterization of this molecule is paramount for its effective use in multi-step syntheses, ensuring the integrity of the final products. Spectroscopic methods provide a powerful toolkit for elucidating the molecular structure and identifying functional groups. This guide will delve into the expected and observed spectroscopic features of this compound, providing a framework for its analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of Methyl 5-chloro-2-methyl-3-nitrobenzoate, presented below, dictates the chemical environment of each atom and bond, giving rise to its unique spectral fingerprint.

Caption: Molecular Structure of Methyl 5-chloro-2-methyl-3-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR)

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted and Observed ¹H-NMR Data

| Protons | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm)[4] | Multiplicity | Integration | Assignment |

| Ar-H | 7.8 - 8.2 | 7.98-7.99 | Doublet | 1H | H-6 |

| Ar-H | 7.8 - 8.2 | 7.84-7.85 | Doublet | 1H | H-4 |

| -OCH₃ | 3.9 - 4.0 | 3.95 | Singlet | 3H | Ester methyl protons |

| Ar-CH₃ | 2.5 - 2.7 | 2.59 | Singlet | 3H | Aromatic methyl protons |

Interpretation:

The ¹H-NMR spectrum is characterized by two distinct signals in the aromatic region, corresponding to the two aromatic protons. The downfield shift of these protons is attributed to the electron-withdrawing effects of the nitro and chloro substituents. The protons on the ester methyl and the aromatic methyl groups each appear as sharp singlets, as they have no adjacent protons to couple with. The observed chemical shifts align well with the expected values for a molecule with this substitution pattern.[4]

¹³C-NMR (Carbon-13 NMR)

The ¹³C-NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment.

Predicted ¹³C-NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| C=O | 164-166 | Ester carbonyl carbon |

| Ar-C | 148-152 | Carbon bearing the nitro group (C-3) |

| Ar-C | 138-142 | Carbon bearing the methyl group (C-2) |

| Ar-C | 134-137 | Carbon bearing the chloro group (C-5) |

| Ar-C | 130-133 | Carbon bearing the ester group (C-1) |

| Ar-C | 125-128 | Aromatic CH (C-6) |

| Ar-C | 122-125 | Aromatic CH (C-4) |

| -OCH₃ | 52-54 | Ester methyl carbon |

| Ar-CH₃ | 18-22 | Aromatic methyl carbon |

Interpretation:

The predicted ¹³C-NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The ester carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms. The aromatic carbons are influenced by the various substituents, with the carbon attached to the nitro group being significantly downfield. The methyl carbons of the ester and the aromatic ring are expected to appear at the most upfield positions. These predictions are based on established substituent effects on benzene ring chemical shifts.[5][6][7]

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~2960-2850 | Weak | Aliphatic C-H stretch (from -CH₃ groups) |

| ~1730-1715 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1550-1500 | Strong | Asymmetric N-O stretch (nitro group) |

| ~1360-1290 | Strong | Symmetric N-O stretch (nitro group) |

| ~1300-1100 | Strong | C-O stretch (ester) |

| ~800-700 | Strong | C-Cl stretch |

Interpretation:

The IR spectrum of Methyl 5-chloro-2-methyl-3-nitrobenzoate is expected to be dominated by strong absorptions corresponding to the carbonyl group of the ester and the nitro group.[8][9] The presence of both asymmetric and symmetric stretches for the nitro group is a characteristic feature.[8][9] The C-O stretching of the ester and the C-Cl stretching will also give rise to strong bands in the fingerprint region. The weaker C-H stretching vibrations from the aromatic ring and the methyl groups will be observed at higher wavenumbers.

Experimental Protocol: IR Spectroscopy

Caption: A typical workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted and Observed Mass Spectrometry Data

| m/z | Ion | Predicted Fragmentation Pathway |

| 230/232 | [M+H]⁺ | Molecular ion peak (observed with isotopic pattern for Cl)[4] |

| 199/201 | [M-OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 184/186 | [M-NO₂]⁺ | Loss of the nitro group.[10][11] |

| 156/158 | [M-NO₂-CO]⁺ | Subsequent loss of carbon monoxide.[10][11] |

| 128/130 | [M-NO₂-CO-Cl]⁺ | Loss of chlorine. |

Interpretation:

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an isotopic pattern (M and M+2 in a roughly 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) and subsequent loss of carbon monoxide (CO).[10][11][12][13] The ester group can also fragment through the loss of the methoxy radical (-OCH₃).

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol: Mass Spectrometry

Caption: General workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of Methyl 5-chloro-2-methyl-3-nitrobenzoate. The combination of NMR, IR, and MS data offers a multi-faceted approach to confirming the molecular structure and assessing the purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for researchers and scientists in the field of organic chemistry and drug development.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

-

Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Interpret the infrared spectrum of methyl m-nitrobenzoate. Homework.Study.com. Available at: [Link]

- Substituted benzene compounds. Google Patents.

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

- Methods of using dihydropyridophthalazinone inhibitors of poly (adp-ribose)polymerase (parp). Google Patents.

-

How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing. Available at: [Link]

-

Methyl 3-methoxy-4-nitrobenzoate. NIST WebBook. Available at: [Link]

- Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP). Google Patents.

-

THE MOMENTU DITUNTUTAN. Googleapis.com. Available at: [Link]

-

United States Patent. Googleapis.com. Available at: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Human Metabolome Database. Available at: [Link]

- Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP). Google Patents.

-

FTIR spectrum of 4-methyl-3-nitrobenzoic acid. ResearchGate. Available at: [Link]

- Dihydropyridophthalazinone inhibitors of poly(adp-ribose)polymerase (parp). Google Patents.

-

Any help in assigning peaks? NMR Methyl 2 - chloro - 5 - nitrobenzoate. Chegg. Available at: [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

-

Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. Available at: [Link]

-

Methyl 2-chloro-5-nitrobenzoate. PubChem. Available at: [Link]

-

13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. Available at: [Link]

Sources

- 1. WO2011130661A1 - Methods of using dihydropyridophthalazinone inhibitors of poly (adp-ribose)polymerase (parp) - Google Patents [patents.google.com]

- 2. US10780088B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]

- 3. AU2009279944A1 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]

- 4. WO2010017055A2 - Dihydropyridophthalazinone inhibitors of poly(adp-ribose)polymerase (parp) - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. aiinmr.com [aiinmr.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. homework.study.com [homework.study.com]

- 9. sciencing.com [sciencing.com]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

"Methyl 5-chloro-2-methyl-3-nitrobenzoate" CAS number and IUPAC name

An In-Depth Technical Guide to Methyl 5-chloro-2-methyl-3-nitrobenzoate

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 5-chloro-2-methyl-3-nitrobenzoate is a polysubstituted aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules. Its strategic arrangement of a methyl ester, a chloro group, a methyl group, and a nitro group on a benzene ring provides a rich platform for a variety of chemical transformations. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, its applications in research and development, and essential safety guidelines for its handling. For researchers in pharmaceuticals and agrochemicals, understanding the utility of this intermediate is key to unlocking novel molecular architectures.[1][2]

Physicochemical and Structural Data

The identity and properties of Methyl 5-chloro-2-methyl-3-nitrobenzoate are summarized below. This data is essential for its proper handling, storage, and use in quantitative experiments.

| Property | Value | Source(s) |

| CAS Number | 294190-17-3 | [1][2][3][4][5] |

| IUPAC Name | methyl 5-chloro-2-methyl-3-nitrobenzoate | |

| Synonyms | 5-Chloro-2-methyl-3-nitro-benzoic acid methyl ester | [3][4][5] |

| Molecular Formula | C₉H₈ClNO₄ | [2][3][5] |

| Molecular Weight | 229.62 g/mol | [2][5] |

| Appearance | Solid (inferred from related compounds) | |

| Storage | Room temperature, in a dry, sealed container | [2] |

Synthesis Methodology: A Two-Step Approach

The synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate is typically achieved through a two-step process starting from 5-chloro-2-methylbenzoic acid. This process involves the nitration of the aromatic ring followed by the esterification of the carboxylic acid.

Step 1: Nitration of 5-chloro-2-methylbenzoic acid

The first step is the regioselective nitration of the starting material. The directing effects of the existing substituents (chloro and methyl groups) are crucial for achieving the desired product.

-

Protocol:

-

In a reaction vessel, dissolve 5-chloro-2-methylbenzoic acid in concentrated sulfuric acid at a low temperature (typically 0-5 °C) with stirring.

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, pour the reaction mixture over crushed ice to precipitate the product, 5-chloro-2-methyl-3-nitrobenzoic acid.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Step 2: Fischer Esterification

The resulting carboxylic acid is then converted to its methyl ester via Fischer esterification.

-

Protocol:

-

Suspend the dried 5-chloro-2-methyl-3-nitrobenzoic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling anhydrous hydrogen chloride gas through the mixture.[6]

-

Heat the mixture to reflux and maintain for several hours.[7] The reaction is an equilibrium, and the large excess of methanol drives it towards the product.

-

After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Reduce the volume of methanol under reduced pressure.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, Methyl 5-chloro-2-methyl-3-nitrobenzoate.

-

Applications in Research and Drug Development

The utility of Methyl 5-chloro-2-methyl-3-nitrobenzoate stems from the distinct reactivity of its functional groups, making it a valuable scaffold for building more complex molecules.[1]

-

Pharmaceutical Synthesis: This compound is an important intermediate in the production of pharmaceuticals. The nitro group can be readily reduced to an amine, which is a common functional group in active pharmaceutical ingredients (APIs). The chloro and methyl groups can influence the electronic properties and steric environment of the molecule, which can be fine-tuned for optimal binding to biological targets.[2]

-

Agrochemical Development: Similar to its use in pharmaceuticals, this intermediate is a precursor for various agrochemicals like herbicides and fungicides. The specific substitution pattern can be a key determinant of the biological activity and selectivity of the final product.[2]

-

Material Science: The electron-withdrawing nature of the nitro and chloro groups makes the aromatic ring electron-deficient, which can be useful in the synthesis of materials with specific electronic properties.[8]

Safety and Handling

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Inhalation and Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 5-chloro-2-methyl-3-nitrobenzoate is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its polysubstituted nature allows for diverse chemical modifications, providing a robust platform for the synthesis of novel and complex molecules. Proper understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in a research and development setting.

References

- WINWIN. (n.d.). Methyl 5-chloro-2-methyl-3-nitrobenzoate.

- Acta Crystallographica Section E: Structure Reports Online. (2011). Methyl 5-chloro-2-nitrobenzoate.

- Thermo Fisher Scientific. (2025).

- IndiaMART. (n.d.). Methyl 5-chloro-2-methyl-3-nitrobenzoate (294190-17-3).

- Sigma-Aldrich. (n.d.). 5-Chloro-2-methyl-3-nitrobenzoic acid | 154257-81-5.

- Sigma-Aldrich. (n.d.). Methyl 5-chloro-2-nitrobenzoate 97% | 51282-49-6.

- ChemicalBook. (n.d.). 5-CHLORO-2-METHYL-3-NITRO-BENZOIC ACID METHYL ESTER (CAS 294190-17-3).

- Cherafish. (n.d.). Methyl 5-chloro-2-methyl-3-nitrobenzoate.

- MySkinRecipes. (n.d.). Methyl 5-chloro-2-methyl-3-nitrobenzoate.

- PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate.

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2022).

- Fisher Scientific. (2010).

- PrepChem. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate.

- Benchchem. (n.d.). Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6.

- SOBHABIO. (n.d.). Methyl-5-chloro-2-hdyroxy-3-nitro benzoate.

- ChemicalBook. (n.d.). Methyl 3-amino-5-chloro-2-hydroxybenzoate synthesis.

- Quora. (2016).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Google Patents. (n.d.).

- PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate.

- Amerigo Scientific. (n.d.). Methyl 5-chloro-2-nitrobenzoate.

- Global Substance Registration System. (n.d.).

- Anasazi Instruments. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

Sources

- 1. indiamart.com [indiamart.com]

- 2. Methyl 5-chloro-2-methyl-3-nitrobenzoate [myskinrecipes.com]

- 3. 294190-17-3 Methyl 5-chloro-2-methyl-3-nitrobenzoate 5-氯-2-甲基-3-硝基苯甲酸甲酯 -Win-Win Chemical [win-winchemical.com]

- 4. 5-CHLORO-2-METHYL-3-NITRO-BENZOIC ACID METHYL ESTER | 294190-17-3 [chemicalbook.com]

- 5. Pharmaceutical and chemical intermediates,CAS#:294190-17-3,2-甲基-3-硝基-5-氯苯甲酸甲酯, [en.chemfish.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 8. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of Methyl 5-chloro-2-methyl-3-nitrobenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of Methyl 5-chloro-2-methyl-3-nitrobenzoate. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical experimental methodologies to offer a comprehensive resource for laboratory applications.

Introduction: Understanding the Physicochemical Profile

Methyl 5-chloro-2-methyl-3-nitrobenzoate is a substituted aromatic compound with a molecular structure that dictates its interactions with various solvents. An understanding of its solubility is critical for a range of applications, including reaction chemistry, purification processes such as recrystallization, and formulation development in the pharmaceutical and agrochemical industries. The arrangement of its functional groups—a methyl ester, a chloro group, a methyl group, and a nitro group on a benzene ring—creates a unique polarity profile that governs its solubility behavior.

Based on the general principles of solubility, the presence of nitro and halogen substituents tends to decrease aqueous solubility while enhancing solubility in organic solvents.[1] The overall polarity of an organic molecule is a balance of its non-polar and polar regions.

Structural Analysis and Predicted Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility.[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2] The polarity of Methyl 5-chloro-2-methyl-3-nitrobenzoate is influenced by several factors:

-

Polar Groups: The nitro (NO₂) and methyl ester (-COOCH₃) groups are strongly polar and capable of dipole-dipole interactions.

-

Halogen and Alkyl Groups: The chloro (-Cl) and methyl (-CH₃) groups are less polar than the nitro and ester groups.

-

Aromatic Ring: The benzene ring itself is largely non-polar.

The combination of these groups results in a molecule of moderate overall polarity. It is expected to be sparingly soluble in highly polar protic solvents like water and more soluble in organic solvents of intermediate to moderate polarity.

Predicted Solubility Profile

The following table summarizes the predicted solubility of Methyl 5-chloro-2-methyl-3-nitrobenzoate in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Polarity Index (Reichardt) | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 30.9 | Low | The molecule's polar functional groups will have limited interaction with the non-polar solvent. |

| Toluene | 33.9 | Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute. | |

| Polar Aprotic | Diethyl Ether | 34.5 | Moderate to High | The ether can act as a hydrogen bond acceptor for any potential interactions. |

| Dichloromethane | 40.7 | High | The polarity is well-matched for the solute, and it is a common solvent for similar compounds.[1] | |

| Ethyl Acetate | 44.5 | High | The ester functionality and overall polarity make it a suitable solvent.[1] | |

| Acetone | 42.2 | High | A polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile | 45.6 | Moderate | While polar, its interactions might be less favorable than with other polar aprotic solvents. | |

| Dimethyl Sulfoxide (DMSO) | 45.1 | High | A highly polar aprotic solvent that is often a good solvent for moderately polar compounds. | |

| Polar Protic | Methanol | 55.4 | Moderate | The hydroxyl group can interact with the polar groups of the solute, but the overall polarity difference is significant. |

| Ethanol | 51.9 | Moderate | Similar to methanol, it can dissolve the compound to a certain extent. | |

| Water | 63.1 | Very Low | The non-polar aromatic ring and other substituents limit its solubility in the highly polar, hydrogen-bonding network of water. |

Polarity Index values are from Christian Reichardt's index and serve as a general guide.[3]

Experimental Determination of Solubility

To empirically validate the predicted solubility, a systematic experimental approach is necessary. The following protocols outline both qualitative and quantitative methods for determining the solubility of Methyl 5-chloro-2-methyl-3-nitrobenzoate.

Qualitative Solubility Assessment

This rapid method provides a general understanding of solubility in various solvents.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of Methyl 5-chloro-2-methyl-3-nitrobenzoate into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different test solvent from the table above.

-

Agitation: Vigorously shake or vortex each test tube for 60 seconds to facilitate dissolution.[4]

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification: Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most or all of the solid remains).

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

Methodology:

-

Supersaturated Solution Preparation: In a sealed vial, add an excess amount of Methyl 5-chloro-2-methyl-3-nitrobenzoate to a known volume of the chosen solvent.

-

Equilibration: Place the vial in a constant temperature bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed in the temperature bath until the undissolved solid has completely settled.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the extracted supernatant to a pre-weighed vial and carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.

-

Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility in terms of mg/mL or mol/L using the mass of the dissolved solid and the volume of the supernatant extracted.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

Relationship Between Solvent Polarity and Solubility

The predicted solubility of Methyl 5-chloro-2-methyl-3-nitrobenzoate is directly correlated with the polarity of the solvent. The following diagram illustrates this relationship.

Caption: Predicted Solubility vs. Solvent Polarity.

Conclusion

The solubility of Methyl 5-chloro-2-methyl-3-nitrobenzoate is a key parameter for its effective use in research and development. Based on its structural features, it is predicted to have high solubility in moderately polar aprotic solvents such as dichloromethane and ethyl acetate, and low solubility in both non-polar solvents like hexane and highly polar protic solvents like water. The experimental protocols provided in this guide offer a robust framework for the empirical determination of its solubility profile, enabling scientists to optimize reaction conditions, purification methods, and formulation strategies.

References

- Vertex AI Search. (n.d.). Polarity of Solvents.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Benchchem. (n.d.). Methyl 5-chloro-2-fluoro-3-nitrobenzoate.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- The Periodic Table. (n.d.). Examples of High Polarity Solvents.

Sources

An In-depth Technical Guide to Methyl 5-chloro-2-methyl-3-nitrobenzoate: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-methyl-3-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chloro, a methyl, and a nitro group on the benzene ring, offers multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of this compound, including a detailed, logically derived synthetic pathway, step-by-step experimental protocols, and a discussion of its physicochemical properties and potential applications. The synthesis is presented with a deep analysis of the directing effects of the substituents, offering insights into the strategic planning of electrophilic aromatic substitution reactions.

Introduction: The Significance of Substituted Nitrobenzoates

Substituted nitroaromatic compounds are fundamental intermediates in the synthesis of a wide array of industrial and pharmaceutical chemicals. The nitro group, a strong electron-withdrawing group, not only deactivates the aromatic ring towards further electrophilic substitution but also serves as a versatile functional handle that can be readily reduced to an amino group, a key step in the synthesis of many dyes, agrochemicals, and active pharmaceutical ingredients.[1] Methyl esters of nitrobenzoic acids are particularly valuable as they protect the carboxylic acid functionality while providing a scaffold for further chemical transformations.

Methyl 5-chloro-2-methyl-3-nitrobenzoate, while not extensively documented in dedicated historical literature, represents a fascinating case study in multi-step organic synthesis, requiring careful consideration of substituent directing effects to achieve the desired isomer. This guide will elucidate a plausible and scientifically sound pathway for its preparation, drawing upon established principles of organic chemistry.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate can be logically planned by considering the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.[1][2][3] A plausible three-step synthesis starting from 2-methylbenzoic acid (o-toluic acid) is outlined below.

Caption: Proposed three-step synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate.

Rationale for the Synthetic Sequence

The order of the chlorination and nitration steps is crucial for obtaining the desired substitution pattern.

-

Step 1: Chlorination of 2-Methylbenzoic Acid. The starting material, 2-methylbenzoic acid, has two substituents: a methyl group (-CH3) and a carboxylic acid group (-COOH). The methyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director.[4][5] The activating methyl group exerts a stronger directing effect. Therefore, electrophilic chlorination is expected to occur at the positions ortho and para to the methyl group. The position para to the methyl group (C5) is sterically more accessible than the ortho position (C3), leading to the formation of 5-chloro-2-methylbenzoic acid as the major product.[6]

-

Step 2: Nitration of 5-Chloro-2-methylbenzoic Acid. The intermediate, 5-chloro-2-methylbenzoic acid, has three substituents: a methyl group (ortho, para-directing), a chloro group (ortho, para-directing, but deactivating), and a carboxylic acid group (meta-directing). The activating methyl group will have the most significant influence on the position of the incoming nitro group. The positions ortho to the methyl group are C3 and C6. The C3 position is also meta to both the chloro and carboxylic acid groups, making it the most electronically favored position for nitration. This regioselectivity leads to the formation of 5-chloro-2-methyl-3-nitrobenzoic acid .

-

Step 3: Fischer-Speier Esterification. The final step is the esterification of the carboxylic acid. This is a classic acid-catalyzed reaction with an alcohol, in this case, methanol, to yield the final product, Methyl 5-chloro-2-methyl-3-nitrobenzoate .[7][8]

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 5-Chloro-2-methylbenzoic Acid (Chlorination)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylbenzoic Acid | 136.15 | 13.6 g | 0.1 |

| Iron(III) Chloride (anhydrous) | 162.2 | 1.62 g | 0.01 |

| Dichloromethane (anhydrous) | - | 200 mL | - |

| Chlorine Gas | 70.9 | As needed | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide solution), dissolve 13.6 g (0.1 mol) of 2-methylbenzoic acid in 200 mL of anhydrous dichloromethane.

-

Add 1.62 g (0.01 mol) of anhydrous iron(III) chloride to the solution.

-

Cool the mixture in an ice bath and slowly bubble chlorine gas through the solution with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, stop the chlorine gas flow and purge the system with nitrogen gas to remove any excess chlorine.

-

Pour the reaction mixture into 200 mL of cold water.

-

Separate the organic layer, and wash it sequentially with 100 mL of 5% sodium thiosulfate solution and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 5-Chloro-2-methyl-3-nitrobenzoic Acid (Nitration)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Chloro-2-methylbenzoic Acid | 170.59 | 17.1 g | 0.1 |

| Concentrated Sulfuric Acid (98%) | - | 50 mL | - |

| Concentrated Nitric Acid (70%) | - | 10 mL | - |

Procedure:

-

In a round-bottom flask, carefully add 17.1 g (0.1 mol) of 5-chloro-2-methylbenzoic acid to 50 mL of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath. Stir until all the solid has dissolved.

-

In a separate flask, prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, maintaining a low temperature with an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10°C.[9][10]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate (Esterification)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Chloro-2-methyl-3-nitrobenzoic Acid | 215.58 | 21.6 g | 0.1 |

| Methanol (anhydrous) | - | 150 mL | - |

| Concentrated Sulfuric Acid (98%) | - | 2 mL | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 21.6 g (0.1 mol) of 5-chloro-2-methyl-3-nitrobenzoic acid in 150 mL of anhydrous methanol.

-

Carefully add 2 mL of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.[11][12]

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in 150 mL of ethyl acetate and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The final product, Methyl 5-chloro-2-methyl-3-nitrobenzoate, can be purified by recrystallization from methanol or by column chromatography.

Physicochemical Properties and Characterization

The successful synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate should be confirmed by various analytical techniques.

Expected Physicochemical Properties:

| Property | Value |

| Molecular Formula | C9H8ClNO4 |

| Molar Mass | 230.62 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, acetone), insoluble in water. |

Spectroscopic Data (Predicted):

-

¹H NMR: Protons on the aromatic ring will appear as distinct signals in the downfield region. The methyl ester protons will appear as a singlet around 3.9 ppm, and the methyl group on the ring will appear as a singlet around 2.5 ppm.

-

¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms, including the carbonyl carbon of the ester group (around 165 ppm) and the carbons of the aromatic ring.[13]

-

IR Spectroscopy: Characteristic peaks for the C=O stretch of the ester (around 1730 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹) are expected.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.

Applications and Future Outlook

Methyl 5-chloro-2-methyl-3-nitrobenzoate is a valuable intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then undergo a variety of reactions, such as diazotization or acylation, to introduce further functionality. The chloro substituent can participate in nucleophilic aromatic substitution or cross-coupling reactions.

This compound and its derivatives have potential applications in:

-

Pharmaceutical Research: As a scaffold for the synthesis of novel drug candidates. The presence of multiple functional groups allows for the exploration of a diverse chemical space.

-

Agrochemical Development: As a precursor for new herbicides, fungicides, or insecticides.

-

Materials Science: In the synthesis of specialty polymers and dyes.

The synthetic route detailed in this guide provides a reliable method for accessing this versatile building block, paving the way for further research and development in various fields of chemistry.

References

- How does 2 - Methylbenzoic Acid interact with other chemicals? - Blog. (2025, July 23).

- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P

- Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.

- A Comparative Guide to the Synthesis of Substituted Nitrobenzenes - Benchchem.

- Video: Directing Effect of Substituents: ortho–para-Directing Groups - JoVE. (2025, May 22).

- Methyl 5-chloro-2-nitrobenzo

- Directing Effects - Chemistry LibreTexts. (2015, January 7).

- Electrophilic Substitution in Benzene | PDF | Organic Chemistry - Scribd.

- Synthesis of methyl 5-chloro-2-nitrobenzo

- Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure.

- How to Prepare 2-Chloro-5-nitrobenzoic Acid? - FAQ - Guidechem.

- US3109799A - Process for the production of p-monochloromethyl benzoic acid - Google P

- A 2 step synthesis of methyl 3-n.

- Methyl 3-amino-5-chloro-2-hydroxybenzo

- What is the synthesis of methyl 3-nitrobenzo

- What will be the product ratio if I do chlorin

- CHLORINATION OF BENZOIC ACID - Zenodo. (2022, June 2).

- Application Notes and Protocols for the Esterification of 5-Methyl-2-nitrobenzoic Acid - Benchchem.

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo

- 51282-49-6, Benzoic acid, 5-chloro-2-nitro-, methyl ester Formula - ECHEMI.

- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google P

- CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google P

- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google P

- Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab.

- 2-Chloro-3-nitrobenzoic acid methyl ester - Chem-Impex.

- 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. (2023, April 2).

- 5-Chloro-2-nitrobenzoic acid, 100 g, CAS No.

- What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? : r/chemistry - Reddit. (2012, September 14).

Sources

- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]

- 5. scribd.com [scribd.com]

- 6. How does 2 - Methylbenzoic Acid interact with other chemicals? - Blog - Evergreensino [m.evergreensinochem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Page loading... [guidechem.com]

- 11. prepchem.com [prepchem.com]

- 12. echemi.com [echemi.com]

- 13. aiinmr.com [aiinmr.com]

Methyl 5-chloro-2-methyl-3-nitrobenzoate: A Strategically Substituted Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-methyl-3-nitrobenzoate is a polysubstituted aromatic compound whose intricate arrangement of functional groups—a reactive chloro moiety, a reducible nitro group, and a modifiable methyl ester—renders it a highly valuable and versatile building block in modern organic synthesis. The strategic placement of these groups, particularly the electron-withdrawing nitro group positioned ortho and para to the chloro and methyl substituents, dictates the molecule's reactivity, enabling a suite of selective chemical transformations. This guide provides an in-depth analysis of the core reactivity of this intermediate, detailed experimental protocols for its key transformations, and a discussion of its application in the synthesis of complex molecular architectures relevant to pharmaceutical and agrochemical research.

Introduction to a Versatile Scaffolding

In the pursuit of novel bioactive molecules, the efficiency and elegance of a synthetic route are often determined by the strategic choice of starting materials. Methyl 5-chloro-2-methyl-3-nitrobenzoate (CAS No: 294190-17-3) emerges as a premier intermediate, offering chemists multiple, orthogonal handles for molecular elaboration. Its utility stems from the predictable and high-yielding reactions that its functional groups can undergo.

Physicochemical Properties

A clear understanding of the physical properties of a building block is fundamental for its effective use in experimental design, ensuring proper handling, storage, and reaction setup.

| Property | Value | Source |

| CAS Number | 294190-17-3 | [1] |

| Molecular Formula | C₉H₈ClNO₄ | [1] |

| Molecular Weight | 229.62 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 62-65 °C | |

| Storage | Room temperature | [1] |

Structural Analysis & Reactivity Hotspots

The synthetic power of Methyl 5-chloro-2-methyl-3-nitrobenzoate is best understood by dissecting its structure. Each functional group serves as a "hotspot" for specific chemical transformations, and their interplay governs the molecule's overall reactivity profile. The nitro group, being strongly electron-withdrawing, is the chief activator of the aromatic ring.

Synthesis of the Building Block

The preparation of substituted nitroaromatics typically involves the direct nitration of a suitable precursor. The synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate would logically proceed from the electrophilic nitration of methyl 5-chloro-2-methylbenzoate, a reaction guided by the directing effects of the existing substituents. The ester and methyl groups are ortho, para-directing activators, while the chloro group is an ortho, para-directing deactivator. The nitration is expected to occur at the C3 position due to the combined directing effects and steric hindrance at other available positions.

Protocol 2.1: Representative Synthesis via Electrophilic Aromatic Nitration

This protocol is a representative procedure based on standard nitration methods for similar substrates.[2][3][4]

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methyl 5-chloro-2-methylbenzoate (1.0 eq). Cool the flask to 0 °C in an ice-water bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) to the stirred starting material, ensuring the temperature remains below 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1.0 eq) at 0 °C.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the reaction flask via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature between 0 and 5 °C.[4] A rapid addition can lead to the formation of dinitrated byproducts.[4][5]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure Methyl 5-chloro-2-methyl-3-nitrobenzoate.[3]

Key Synthetic Transformations

The true value of Methyl 5-chloro-2-methyl-3-nitrobenzoate lies in the selective transformations it can undergo. The following sections detail the most critical reactions, providing both mechanistic insight and practical, field-tested protocols.

Reduction of the Nitro Group: Gateway to Anilines

The conversion of the aromatic nitro group to a primary amine is one of the most powerful transformations in medicinal chemistry. It unlocks access to a vast array of subsequent reactions, including amide couplings, sulfonamide formations, diazotizations, and the construction of nitrogen-containing heterocycles.

A variety of methods are available for this reduction, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule.[6][7][8]

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂, EtOH/MeOH | High yield, clean reaction, simple workup.[7][9] | Can reduce other functional groups (alkenes, alkynes); risk of dehalogenation with Pd/C.[7] |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | Cost-effective, robust, tolerates many functional groups.[6] | Requires stoichiometric amounts of metal, often harsh acidic conditions, and tedious workup to remove metal salts.[9] |

| Metal Salt Reduction | SnCl₂·2H₂O, EtOH, reflux | Mild conditions, highly chemoselective for the nitro group.[7] | Requires stoichiometric reagents, workup can involve tin residues. |

graph TD { graph [rankdir=LR, splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];A[/"Methyl 5-chloro-2-methyl-3-nitrobenzoate"/] -- "Reduction" --> B{{"Key Intermediate:\nMethyl 3-amino-5-chloro-2-methylbenzoate"}}; subgraph "Synthetic Pathways from Aniline" direction=TB B -- "Amide Coupling\n(R-COCl)" --> C["Amides"]; B -- "Sulfonamide Formation\n(R-SO₂Cl)" --> D["Sulfonamides"]; B -- "Sandmeyer Reaction\n(NaNO₂, CuX)" --> E["Aryl Halides (X=Br, I, CN)"]; B -- "Heterocycle Formation" --> F["e.g., Benzimidazoles, Quinolines"]; end A [fillcolor="#F1F3F4"]; B [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; C [fillcolor="#34A853", fontcolor="#FFFFFF"]; D [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [fillcolor="#34A853", fontcolor="#FFFFFF"]; F [fillcolor="#34A853", fontcolor="#FFFFFF"];

}

This method is particularly valuable when other reducible functional groups must be preserved.[7]

-

Setup: To a solution of Methyl 5-chloro-2-methyl-3-nitrobenzoate (1.0 eq) in ethanol (10-15 mL per gram of substrate) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of reaction). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 3-amino-5-chloro-2-methylbenzoate, which can be further purified by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The chloro substituent at the C5 position is activated for Nucleophilic Aromatic Substitution (SNAr) by the strong electron-withdrawing nitro group in the para position.[10] This reaction is a cornerstone of modern synthesis, allowing for the formation of C-N, C-O, and C-S bonds. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11] The formation of this intermediate is typically the rate-determining step.

This protocol describes a typical reaction with an amine nucleophile.

-

Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve Methyl 5-chloro-2-methyl-3-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA).

-

Reaction: Heat the mixture to 80-120 °C. The reaction is typically complete within 4-12 hours. Monitor progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and pour it into water.

-

Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Manipulation of the Ester Functionality

The methyl ester provides another handle for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide range of reactions, most notably amide bond formation.

This is a standard basic hydrolysis procedure.[12][13]

-

Setup: Dissolve Methyl 5-chloro-2-methyl-3-nitrobenzoate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

-

Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH, 2.0-3.0 eq), and heat the mixture to reflux. The reaction is typically complete when the starting ester is no longer visible by TLC (usually 1-3 hours).

-

Workup: Cool the mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~2. The carboxylic acid product will precipitate out of the solution.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to yield the desired carboxylic acid.

Application in Complex Molecule Synthesis: A Conceptual Pathway

The true test of a building block is its utility in constructing complex, high-value molecules. While specific examples in the literature starting directly from Methyl 5-chloro-2-methyl-3-nitrobenzoate are sparse, its structural motifs are present in numerous bioactive compounds. By combining the key transformations discussed above, we can outline a conceptual pathway to a complex heterocyclic core, such as a substituted quinolinone, a scaffold found in many pharmaceutical agents.

This hypothetical route demonstrates how the functional handles can be manipulated in a logical sequence. The nitro group is first reduced to an aniline (Step 1), which is then acylated (Step 2). The ester is hydrolyzed to a carboxylic acid (Step 3), setting the stage for an intramolecular cyclization reaction to form the bicyclic quinolone core (Step 4). This type of strategic thinking is central to modern drug discovery and process development.

Conclusion & Future Outlook